Thioperamide maleate

説明

Thioperamide maleate is a compound known for its role as a highly potent and specific antagonist of the histamine H3 receptor. It has been shown to inhibit the secretion of cortisol from bovine isolated adrenocortical cells and prevent both basal and stress-induced secretion of corticosterone in rats. The interaction of thioperamide with cytochrome P450 enzymes in adrenocortical microsomes suggests a physiological role for histamine in the modulation of adrenal P450 monooxygenases that generate adrenocortical steroids .

Synthesis Analysis

The synthesis of thioperamide involves the incorporation of thioamide groups, which can be achieved through various methods. Thioamides can be synthesized from nitriles and amides or by the Willgerodt–Kindler reaction. Practical routes for the synthesis of thioamides from amides have been developed using reagents such as phosphorus pentasulfide and Lawesson’s reagent . Additionally, thioamide amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS), although care must be taken to preserve the α-C stereochemistry of thioamide residues to prevent epimerization .

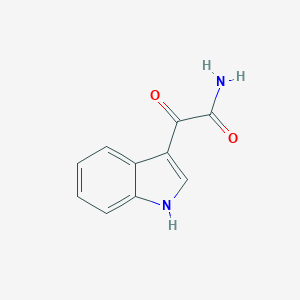

Molecular Structure Analysis

Thioperamide's molecular structure includes a thioamide group, which is characterized by the replacement of the carbonyl oxygen in an amide bond with sulfur. This modification can lead to changes in the structure and dynamics of biomolecules. Thioamides are capable of forming strong hydrogen bonds, similar to their amide counterparts, and have distinct spectroscopic properties such as UV absorption and IR stretch frequencies that differ from those of amides .

Chemical Reactions Analysis

Thioperamide's chemical reactivity is influenced by the presence of the thioamide group. Thioamides can undergo various chemical reactions, including hydrolysis, reduction, oxidation, and reactions with amines, acid chlorides, aldehydes, ketones, alkyl halides, and halogenated compounds. The thioamide group can also participate in native chemical ligation, which is useful for constructing larger proteins with backbone thioamide labels for folding studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioperamide are affected by the thioamide moiety. Thioamides have a higher rotation barrier around the C-N bond and altered hydrogen bond formation propensity compared to amides. The C=S bond in thioamides has a distinct UV absorption maximum and IR stretch frequency, and the C NMR shifts differ significantly from those of a C=O amide bond. These properties are important for the application of thioamides in biophysical measurements and the investigation of peptide structure and stability .

科学的研究の応用

-

- Thioperamide maleate is a potent and selective H3 histamine receptor antagonist . It’s used in neuroscience research to study the role of histamine receptors in various neurological conditions .

- In experimental Parkinsonism, thioperamide has been shown to rescue circadian rhythm and memory function .

- The methods of application typically involve administering thioperamide to animal models and observing the effects on various neurological functions .

- The outcomes of these studies suggest that thioperamide may have potential therapeutic applications in conditions like Parkinson’s disease .

-

Autonomic Nerve Activity Study

- Thioperamide maleate has been used to study the sympathetic and autonomic nerve activity in mammalian white adipose tissue .

- The methods of application typically involve administering thioperamide to animal models and observing the effects on autonomic nerve activity .

- The outcomes of these studies could provide insights into the role of histamine receptors in autonomic nerve activity .

-

- Thioperamide maleate has been used in studies related to seizures and convulsions .

- It has been found to affect the central histaminergic system and decrease the duration of seizures and convulsions in mice .

- The methods of application typically involve administering thioperamide to animal models and observing the effects on seizure and convulsion activity .

- The outcomes of these studies suggest that thioperamide may have potential therapeutic applications in conditions related to seizures and convulsions .

-

- Thioperamide maleate has been used in studies related to learning deficits .

- It has been found to improve learning deficit induced by other drugs such as scopolamine .

- The methods of application typically involve administering thioperamide to animal models and observing the effects on learning ability .

- The outcomes of these studies suggest that thioperamide may have potential therapeutic applications in conditions related to learning deficits .

-

- Thioperamide maleate is a potent and selective H3 histamine receptor antagonist .

- It’s used in histamine receptor studies to understand the role of histamine receptors in various physiological and pathological conditions .

- The methods of application typically involve administering thioperamide to animal models and observing the effects on histamine receptor activity .

- The outcomes of these studies could provide insights into the role of histamine receptors in various conditions .

-

Histamine Autoreceptor Antagonist

- Thioperamide maleate is found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine .

- The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .

- Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

-

Histamine Autoreceptor Antagonist

- Thioperamide maleate is found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine .

- The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .

- Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Safety And Hazards

Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .

特性

IUPAC Name |

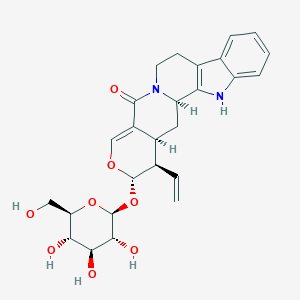

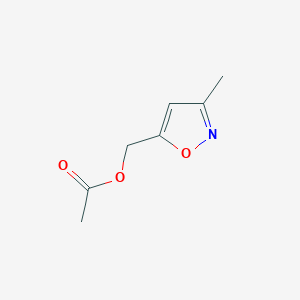

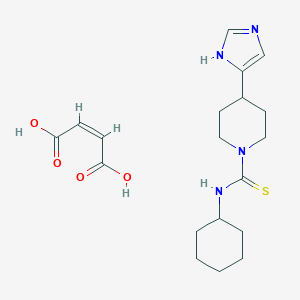

(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMIKDBRCCYGE-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017661 | |

| Record name | Thioperamide maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioperamide maleate | |

CAS RN |

148440-81-7 | |

| Record name | Thioperamide maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。